(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')rhodium
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Overview
Description
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium is a coordination compound that features rhodium as the central metal atom. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a rhodium atom coordinated with two 1,3-diphenylpropane-1,3-dionato ligands and one acetate ligand.
Preparation Methods
The synthesis of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium is typically achieved through a coordination reaction. A common preparation method involves heating a mixture of 1,3-diphenylpropane-1,3-dione with acetic acid and a rhodium salt in an organic solvent. The reaction conditions usually require elevated temperatures to facilitate the coordination reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions of 1,3-diphenylpropane-1,3-dione, a related compound, involve radicals such as CCl3O2•, N3•, and •OH, producing transient species with distinct absorption maxima .
Scientific Research Applications
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium has several scientific research applications In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation In biology, the compound’s coordination properties make it useful for studying metal-ligand interactions and their effects on biological systemsAdditionally, the compound is used in industrial processes, such as the synthesis of fine chemicals and materials .
Mechanism of Action
The mechanism of action of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium involves its ability to coordinate with various ligands and substrates. The rhodium center can undergo redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the ligands and substrates it interacts with. For example, in oxidation reactions, the compound can act as an electron acceptor, forming transient species that participate in further chemical transformations .
Comparison with Similar Compounds
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium can be compared with other similar compounds, such as 1,3-diphenylpropane-1,3-dione and 1,3-diphenylpropene. These compounds share structural similarities but differ in their chemical properties and reactivity. For instance, 1,3-diphenylpropane-1,3-dione is known for its free radical scavenging properties and antioxidant activity, while 1,3-diphenylpropene is characterized by its unique phase change data and thermodynamic properties .
Properties
CAS No. |
68413-70-7 |
---|---|
Molecular Formula |
C32H28O6Rh |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
acetic acid;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;rhodium |
InChI |
InChI=1S/2C15H12O2.C2H4O2.Rh/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/b2*14-11-;; |
InChI Key |
LJPZVEJSLNNIIB-IWSPYOOBSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Rh] |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Rh] |
Origin of Product |
United States |
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